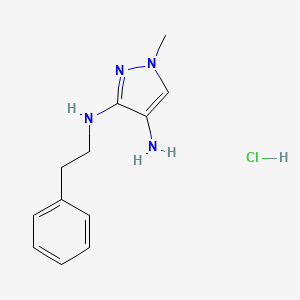
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 1-methyl-3,4-diaminopyrazole with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3,4-diaminopyrazole: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
2-phenylethylpyrazole: Lacks the additional amino groups, which may influence its binding properties and reactivity.
Uniqueness
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the phenylethyl group and the amino groups on the pyrazole ring. This combination of functional groups can enhance its binding affinity to specific targets and its versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
1431962-96-7 |
|---|---|
Molekularformel |
C12H17ClN4 |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
1-methyl-3-N-(2-phenylethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H16N4.ClH/c1-16-9-11(13)12(15-16)14-8-7-10-5-3-2-4-6-10;/h2-6,9H,7-8,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
MQMDMXWTPNNMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)NCCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
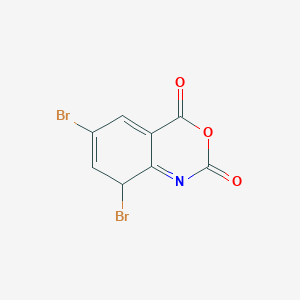

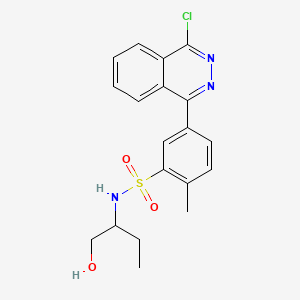
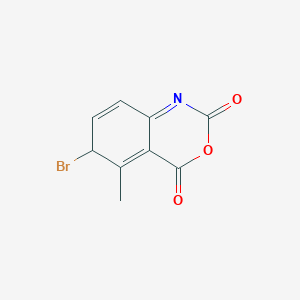


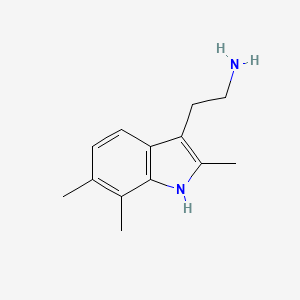
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)
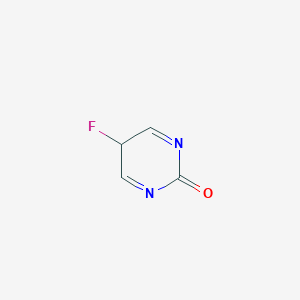
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)


